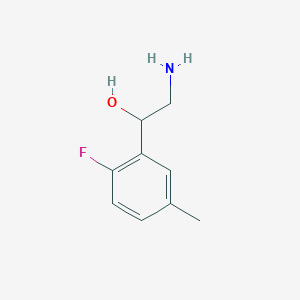
(2S)-1-(2-chlorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(2-chlorophenyl)propan-2-ol: is a chiral compound with the molecular formula C9H11ClO. It is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of (2S)-1-(2-chlorophenyl)propan-2-one: This method involves the reduction of (2S)-1-(2-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high selectivity for the desired enantiomer.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of (2S)-1-(2-chlorophenyl)propan-2-one using a chiral catalyst. This method provides high enantioselectivity and is suitable for large-scale production.
Industrial Production Methods: Industrial production of (2S)-1-(2-chlorophenyl)propan-2-ol often involves the use of chiral catalysts and optimized reaction conditions to achieve high yield and enantioselectivity. The process may include steps such as purification by distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-ol can undergo oxidation to form (2S)-1-(2-chlorophenyl)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form (2S)-1-(2-chlorophenyl)propan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-1-(2-chlorophenyl)propan-2-one.
Reduction: (2S)-1-(2-chlorophenyl)propan-2-amine.
Substitution: (2S)-1-(2-chlorophenyl)propan-2-chloride.
科学研究应用
Chemistry:
Synthesis of Pharmaceuticals: (2S)-1-(2-chlorophenyl)propan-2-ol is used as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and antihistamines.
Chiral Building Block: It serves as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: It is explored for its potential therapeutic effects and is used in the development of new drugs targeting specific biological pathways.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of (2S)-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels and subsequent physiological effects.
相似化合物的比较
(2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(2S)-1-(2-bromophenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.
(2S)-1-(2-methylphenyl)propan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom in (2S)-1-(2-chlorophenyl)propan-2-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Chiral Center: The (2S) configuration provides specific enantioselectivity, making it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
(2S)-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
InChI 键 |
FPTQXZXPSPFFSP-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC1=CC=CC=C1Cl)O |
规范 SMILES |
CC(CC1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)











